3-(tert-Butoxy)propylamine hydrochloride

Catalog No.
S867569
CAS No.
864658-14-0
M.F
C7H18ClNO
M. Wt
167.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butoxy)propylamine hydrochloride

CAS Number

864658-14-0

Product Name

3-(tert-Butoxy)propylamine hydrochloride

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H

InChI Key

PWSZRKJMCDQAOY-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCCN.Cl

Canonical SMILES

CC(C)(C)OCCCN.Cl

3-(tert-Butoxy)propylamine hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of approximately 167.7 g/mol. It is classified as an amine and is characterized by the presence of a tert-butoxy group attached to a propylamine backbone. This compound appears as a white crystalline powder and has a melting point ranging from 119 to 127 °C . It is soluble in water and commonly used in various biochemical applications.

Organic Synthesis

3-(tert-Butoxy)propylamine hydrochloride (3-TBPA HCl) finds utility as a building block in organic synthesis []. Due to the presence of the amine group and the protected alcohol (tert-butyl ether), 3-TBPA HCl can participate in various reactions to create complex molecules. For instance, it can be used in alkylation reactions to introduce a propyl chain with a protected hydroxyl group to other molecules []. The tert-butyl group can be later removed under specific conditions to unveil the underlying hydroxyl functionality, allowing for further modifications.

Pharmaceutical Research

The ability of 3-TBPA HCl to act as a building block extends to its application in pharmaceutical research []. By incorporating 3-TBPA HCl into the structure of potential drug candidates, researchers can explore the impact of the propyl chain and the protected hydroxyl group on the drug's properties. This can be valuable in understanding how the drug interacts with its target and optimizing its efficacy and pharmacokinetic profile.

Proteomics Research

3-(tert-Butoxy)propylamine (without the hydrochloride salt) has been used in proteomics research for specific labeling applications []. Proteomics is the study of proteins within a cell, and labeling techniques play a crucial role in identifying and analyzing these proteins. 3-(tert-Butoxy)propylamine can be used with certain labeling reagents to target and modify proteins of interest, allowing researchers to distinguish them from other cellular proteins during analysis [].

, including:

  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, such as its hydrochloride form.
  • Formation of Amides: The amine can react with carboxylic acids or acid chlorides to form amides, which are important in synthetic organic chemistry.

Research indicates that 3-(tert-Butoxy)propylamine hydrochloride may exhibit biological activity relevant to proteomics and other biochemical studies. Its structure suggests potential interactions with biological systems, although specific pharmacological effects have not been extensively documented in literature. Its role as a biochemical tool makes it valuable for various research applications, particularly in studying enzyme interactions and metabolic pathways .

The synthesis of 3-(tert-Butoxy)propylamine hydrochloride typically involves the following steps:

  • Preparation of tert-Butyl Alcohol: Tert-butyl alcohol is reacted with propylene oxide under acidic conditions to form tert-butoxypropyl alcohol.
  • Amine Formation: The alcohol undergoes amination using ammonia or an amine source to yield 3-(tert-Butoxy)propylamine.
  • Hydrochloride Salt Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in water.

These methods can vary based on the desired purity and yield of the final product .

3-(tert-Butoxy)propylamine hydrochloride has several applications, including:

  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays.
  • Pharmaceutical Development: Investigated for potential use in drug formulation due to its unique chemical properties.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 3-(tert-Butoxy)propylamine hydrochloride focus on its ability to bind with various biological molecules. These studies are crucial for understanding its role in biochemical pathways and its potential therapeutic applications. Preliminary data suggest that it may interact with enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-(tert-Butoxy)propylamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-1-butanolC4H11NOShorter carbon chain; used in organic synthesis
PropylamineC3H9NSimpler structure; widely used in industrial applications
IsopropylamineC3H9NBranched structure; used as a solvent and reagent

Uniqueness: 3-(tert-Butoxy)propylamine hydrochloride is distinguished by its tert-butoxy group, which enhances its solubility and stability compared to simpler amines like propylamine or isopropylamine. This unique structure allows it to participate in specific reactions that may not be feasible for other similar compounds .

Dates

Modify: 2023-08-16

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